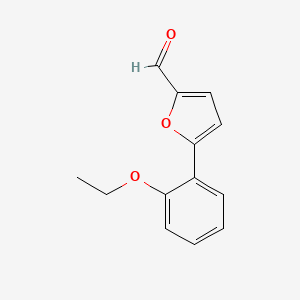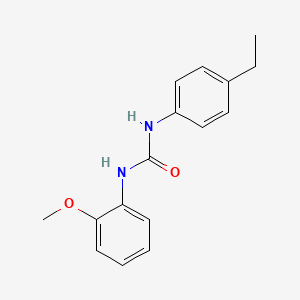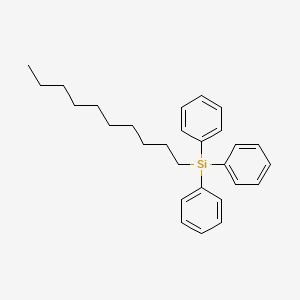
11-Methylene-9,10-dihydro-9,10-ethanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methylene-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C17H14. This compound is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique structure among polycyclic aromatic hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which provides a high yield of the desired product. For instance, a modified commercial domestic microwave oven can be used to synthesize 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester . Another method involves the bromination of 9,10-dimethyl-9,10-ethanoanthracene, followed by multi-fold amination to construct the desired compound .
Industrial Production Methods: the use of microwave-assisted synthesis and other high-yielding synthetic routes could be adapted for larger-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methylene-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethano-bridged anthracene backbone, which provides multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, and various amines for amination reactions. The conditions for these reactions typically involve the use of organic solvents such as acetone and petroleum ether, and the reactions are often carried out at controlled temperatures to ensure high yields .
Major Products: The major products formed from the reactions of this compound include various heterocycles such as diazoles and quinoxalines.
Applications De Recherche Scientifique
11-Methylene-9,10-dihydro-9,10-ethanoanthracene has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocycles, which are important in the development of organic light-emitting diodes, organic field-effect transistors, and organic photovoltaic cells . In biology and medicine, its derivatives are being explored for their potential use as molecular sieves and in membrane gas separation . Additionally, its unique structure makes it a valuable compound for studying the properties of polycyclic aromatic hydrocarbons .
Mécanisme D'action
The mechanism of action of 11-Methylene-9,10-dihydro-9,10-ethanoanthracene involves its interaction with various molecular targets and pathways. The rigid ethano-bridged anthracene backbone allows it to interact with electron-deficient π-electron systems, making it a useful compound in the study of organic electronics . Its ability to undergo multi-fold amination and other reactions also makes it a versatile compound for the synthesis of various heterocycles .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 11-Methylene-9,10-dihydro-9,10-ethanoanthracene include 9,10-dimethyl-9,10-ethanoanthracene and its derivatives, such as 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate . These compounds share the rigid ethano-bridged anthracene backbone, but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from its similar compounds is its methylene group at the 11th position, which provides additional reactive sites for chemical reactions. This makes it a more versatile compound for the synthesis of various heterocycles and other derivatives .
Propriétés
Formule moléculaire |
C17H14 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
15-methylidenetetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H14/c1-11-10-16-12-6-2-4-8-14(12)17(11)15-9-5-3-7-13(15)16/h2-9,16-17H,1,10H2 |
Clé InChI |
PCZDSMTZQNEGHY-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)

methanone](/img/structure/B11941647.png)


![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)

